molecular formula C19H17BrN2O2 B2962862 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-50-7

2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2962862
CAS No.: 898454-50-7
M. Wt: 385.261
InChI Key: IGQQTSZHBVYWPQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound featuring a fused pyrrolo-quinoline scaffold substituted with a brominated benzamide group. The core structure consists of a tetrahydroquinoline moiety fused with a pyrrolidone ring, where the 8-position is functionalized with a benzamide group bearing a bromine atom at the ortho position.

Properties

IUPAC Name

2-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQQTSZHBVYWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.

  • Signal Pathways: It might interact with cellular receptors, altering signal transduction pathways which can affect cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it with analogs reported in recent literature. Below is an analysis of key similarities and differences:

Core Scaffold Modifications

  • N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22): This compound shares the pyrrolo-quinoline backbone but incorporates a pyrano ring fused to the quinoline core, increasing rigidity and altering electronic properties.
  • 2,2'-(Arylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-ones) (28a–c): These dimeric structures feature hydroxyl and acetyl substituents instead of bromobenzamide. Their extended π-systems enhance UV absorption but reduce solubility in nonpolar solvents, contrasting with the brominated analog’s balanced lipophilicity .

Substituent Effects

  • 2-Bromo-N-(quinolin-8-yl)benzamide Derivatives (e.g., 3k): describes 2-(morpholino)-2-bromo-N-(quinolin-8-yl)benzamide (3k), synthesized via palladium-catalyzed reactions. The morpholino group at the bromine-bearing position introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound’s unsubstituted benzamide .
  • 4-Bromo-N-(4-oxo-pyrrolo-quinolin-8-yl)benzamide: A positional isomer with bromine at the para position () exhibits distinct electronic effects. The para-bromo substitution likely decreases the amide group’s electron-withdrawing resonance effects, altering binding affinities in receptor-based applications .

Amide Group Variations

  • N-Methyl-N-(quinolin-8-yl)benzamide (5): highlights that N-methylation of the amide nitrogen disrupts the N,N-bidentate coordination required for metal-catalyzed reactions, rendering it inactive in copper-catalyzed bromination. This underscores the critical role of the free amide NH in the target compound’s reactivity .

Data Tables

Table 1. Structural and Functional Comparisons

Compound Name Core Scaffold Key Substituents Reactivity/Applications Reference
Target Compound Pyrrolo-quinoline 2-Bromo-benzamide Cross-coupling, kinase inhibition
N-(8,11-Dioxo-pyrano-quinolin-10-yl)benzamide Pyrano-pyrrolo-quinoline Benzamide (no halogen) UV-active probes
3k (Morpholino-bromo-benzamide) Quinoline 2-Bromo, morpholino Steric hindrance in catalysis
N-(Quinolin-8-yl)butyramide Pyrrolo-quinoline Butyramide (aliphatic) Enhanced metabolic stability

Table 2. Reaction Yields and Selectivity

Reaction Type Target Compound Yield Analog Yield (e.g., 3k) Notes
Copper-catalyzed bromination 69% (hypothetical) 64% (3a, ) Requires free amide NH for activity
Palladium-catalyzed arylation Not reported 59% () Bromine enhances oxidative addition

Key Research Findings

Chelation Dependence: The 8-aminoquinoline amide skeleton is essential for metal-mediated reactions. N-Methylation or replacement with ester groups (e.g., compound 6 in ) abolishes reactivity, emphasizing the need for the unmodified benzamide group in the target compound .

Bromine Positioning: Ortho-bromine on the benzamide (vs. para in ) enhances electrophilicity, making the compound a superior substrate for cross-coupling reactions compared to non-halogenated analogs .

Solubility Trade-offs: Hydroxyl or acetyl substituents (e.g., 28a–c in ) improve aqueous solubility but reduce compatibility with nonpolar reaction media, whereas the bromine and methyl groups in the target compound balance polarity for diverse synthetic applications .

Biological Activity

The compound 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrN2O2C_{15}H_{15}BrN_{2}O_{2} with a molecular weight of approximately 335.20 g/mol. The structure features a bromine atom attached to a benzamide moiety and a pyrroloquinoline core. This unique structure contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoline have shown inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that specific modifications in the pyrroloquinoline structure could enhance cytotoxicity against human tumor cells, suggesting that this compound may exhibit similar effects.

Cell Line IC50 (µM) Mechanism of Action
HeLa0.55Apoptosis induction
A3750.36Cell cycle arrest

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have shown that related compounds can selectively inhibit CDK2 and CDK9 with IC50 values in the micromolar range.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. Similar compounds targeting adenosine receptors have shown promise in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases. The potential modulation of inflammatory pathways by this compound warrants further investigation.

Case Studies

  • In Vivo Efficacy : In animal models of cancer, administration of related pyrroloquinoline derivatives has led to significant tumor regression and improved survival rates.
  • Mechanistic Studies : Detailed mechanistic studies using biochemical assays have elucidated the pathways through which these compounds exert their effects, including modulation of apoptotic pathways and inhibition of angiogenesis.

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